molecular formula C17H18N2O5 B11500904 ethyl 4-[3-(morpholin-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[3-(morpholin-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11500904
M. Wt: 330.33 g/mol
InChI Key: XNEKZRCVQKJTDR-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(morpholin-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that features a morpholine ring, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(morpholin-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form the corresponding maleic acid monoamide. This intermediate is then cyclized to yield 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid. The final step involves esterification with ethanol in the presence of an acid catalyst to produce the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(morpholin-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Ethyl 4-[3-(morpholin-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[3-(morpholin-4-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and pyrrole ring are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its structural features, including the morpholine ring, pyrrole ring, and benzoate ester

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

ethyl 4-(3-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzoate

InChI

InChI=1S/C17H18N2O5/c1-2-24-17(22)12-3-5-13(6-4-12)19-15(20)11-14(16(19)21)18-7-9-23-10-8-18/h3-6,11H,2,7-10H2,1H3

InChI Key

XNEKZRCVQKJTDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCOCC3

solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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